molecular formula C19H23BN2O3 B13897752 3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide CAS No. 903522-32-7

3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide

Cat. No.: B13897752
CAS No.: 903522-32-7
M. Wt: 338.2 g/mol
InChI Key: ZLBZXWAHYAHCDB-UHFFFAOYSA-N
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Description

3-Methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide is a boronate-containing aromatic compound with a pyridine-carboxamide core. The structure features a pyridine ring substituted with a methyl group at position 3 and a carboxamide group at position 3. The carboxamide nitrogen is attached to a phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a key application for synthesizing biaryl structures in medicinal and materials chemistry .

The compound’s design combines the electron-deficient pyridine ring with a sterically protected boronate, balancing reactivity and stability. Its synthesis likely involves amide coupling between 4-pyridinecarboxylic acid derivatives and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, followed by purification via methods such as ethanol recrystallization .

Properties

CAS No.

903522-32-7

Molecular Formula

C19H23BN2O3

Molecular Weight

338.2 g/mol

IUPAC Name

3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C19H23BN2O3/c1-13-12-21-11-10-16(13)17(23)22-15-8-6-14(7-9-15)20-24-18(2,3)19(4,5)25-20/h6-12H,1-5H3,(H,22,23)

InChI Key

ZLBZXWAHYAHCDB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C3=C(C=NC=C3)C

Origin of Product

United States

Preparation Methods

Reaction Scheme and Reagents

Step Reactants Reagents & Conditions Product/Intermediate
1 3-methyl-4-pyridinecarboxylic acid + 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Coupling agent: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide)
Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)
Temperature: 0 °C to room temperature
Time: 12–24 hours
3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide
  • The carboxylic acid is first activated by the carbodiimide coupling agent to form an O-acylisourea intermediate.
  • The nucleophilic amine on the boronate-substituted aniline attacks this intermediate, forming the amide bond.
  • The base neutralizes the generated acid (e.g., HCl or urea byproducts).

Purification

  • The crude product is typically purified by recrystallization from ethanol or ethyl acetate/hexane mixtures.
  • Alternatively, chromatographic purification using silica gel columns with dichloromethane/methanol eluents is employed to achieve high purity.

Industrial Scale Considerations

  • Scale-up involves optimization of stoichiometry to maximize yield and minimize side-products.
  • Use of automated batch reactors or continuous flow systems improves reproducibility and throughput.
  • Solvent recovery and recycling are implemented to reduce environmental impact.
  • Reaction monitoring via HPLC or LC-MS ensures reaction completeness before workup.
  • Final product isolation often includes crystallization to meet purity standards for research or pharmaceutical use.

Reaction Conditions and Parameters

Parameter Typical Conditions Notes
Coupling agent EDCI or DCC EDCI preferred for easier byproduct removal
Base Triethylamine or DIPEA Neutralizes acid byproducts, facilitates amide bond formation
Solvent DCM, DMF, or mixtures Choice depends on solubility and reaction scale
Temperature 0 °C to room temperature Lower temperatures reduce side reactions
Reaction time 12–24 hours Monitored by TLC or LC-MS

Alternative Synthetic Approaches

Reaction Mechanism Insights

  • The amide bond formation proceeds via nucleophilic attack of the aniline nitrogen on the activated carboxylic acid derivative.
  • The boronate ester group remains intact under the coupling conditions, preserving its reactivity for subsequent Suzuki coupling or other transformations.
  • The steric hindrance from the tetramethyl dioxaborolane moiety provides stability to the boronate ester during synthesis.

Data Table: Summary of Preparation Parameters

Aspect Details
Starting materials 3-methyl-4-pyridinecarboxylic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Coupling agents EDCI, DCC, HATU, PyBOP
Bases Triethylamine, DIPEA
Solvents Dichloromethane, DMF
Temperature range 0 °C to 25 °C
Reaction time 12–24 hours
Purification Recrystallization, silica gel chromatography
Yield Typically 70–90% (dependent on scale and conditions)

Research Discoveries and Optimization Studies

  • Studies have shown that EDCI/triethylamine systems provide good yields with minimal side reactions for this compound's synthesis.
  • The boronate ester group is sensitive to strong acidic or basic conditions , so mild reaction conditions are critical.
  • Optimization of solvent polarity improves solubility of both reactants, enhancing coupling efficiency.
  • Use of anhydrous conditions prevents hydrolysis of boronate esters.
  • Continuous flow synthesis has been explored to increase reproducibility and scalability, reducing reaction times significantly.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group can yield boronic acids, while reduction can produce different amine derivatives .

Mechanism of Action

The mechanism of action of 3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The compound’s ability to participate in various chemical reactions also contributes to its versatility in scientific research .

Comparison with Similar Compounds

Structural Comparisons

Heterocyclic Core Variations
  • Piperidine vs. Pyridine Derivatives: 3-Methyl-N-(4-boronophenyl)piperidine-1-carboxamide (CAS 2246397-38-4, ) replaces the pyridine ring with a piperidine ring. This alters solubility and bioavailability compared to the target compound’s rigid pyridine core. N-Methyl-4-boronopyridine-2-carboxamide () retains the pyridine ring but positions the boronate at pyridine-C4 and the carboxamide at C2. This regioisomeric difference impacts electronic distribution, with the C4 boronate being more sterically accessible for cross-coupling than the phenyl-linked boronate in the target compound.
Substituent Effects
  • Electron-Withdrawing Groups (EWGs): N-(2-Methoxy-4-boronophenyl)-3,3-dimethylbutanamide () includes a methoxy group (electron-donating) and a branched butanamide. 4-[2-Borono-4-(trifluoromethyl)phenyl]morpholine () features a trifluoromethyl group (strong EWG), which reduces boronate reactivity due to decreased electron density. This contrasts with the target compound’s methyl-pyridine, which mildly donates electrons .
Compound Name Core Structure Boronate Position Key Substituents Molecular Weight Reactivity in Cross-Coupling
Target Compound Pyridine Phenyl-C4 3-Methyl, 4-carboxamide ~317.2 (calc.) Moderate (steric shielding)
N-Methyl-4-boronopyridine-2-carboxamide () Pyridine Pyridine-C4 N-Methyl, 2-carboxamide 262.11 High (direct boronate access)
3-Methyl-N-(4-boronophenyl)piperidine-1-carboxamide () Piperidine Phenyl-C4 3-Methyl, 1-carboxamide 344.26 Low (saturated core)
4-[2-Borono-4-(trifluoromethyl)phenyl]morpholine () Morpholine Phenyl-C2 Trifluoromethyl 357.17 Low (EWG effects)

Physical and Stability Properties

  • Solubility: The pyridine ring and carboxamide enhance polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to aliphatic amides like N-(2-Methoxy-4-boronophenyl)-3,3-dimethylbutanamide (), which has higher hydrophobicity.
  • Stability : All compounds utilize tetramethyl dioxaborolane for boronate stabilization. However, the target compound’s aromatic system may reduce hydrolytic susceptibility compared to morpholine- or piperidine-linked analogs () .

Biological Activity

The compound 3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C15_{15}H22_{22}BNO4_{4}

Molecular Weight : 291.15 g/mol

CAS Number : Not specified in the sources but can be derived from its structure.

The compound features a pyridine carboxamide core substituted with a dioxaborolane moiety, which is known for its role in enhancing biological activity through various mechanisms.

Antioxidant Properties

Research indicates that compounds with similar dioxaborolane structures exhibit significant antioxidant properties. These properties are crucial for reducing oxidative stress in cells, which can lead to various diseases including cancer and neurodegenerative disorders. The antioxidant activity is often attributed to the ability of these compounds to scavenge free radicals and inhibit lipid peroxidation.

Antimicrobial Activity

Studies have shown that derivatives of pyridinecarboxamides demonstrate antimicrobial effects against a range of pathogens. The specific compound may exhibit similar activities due to its structural characteristics. For example, related compounds have been tested against Gram-positive bacteria such as Staphylococcus aureus, indicating potential applications in treating infections caused by resistant strains.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with dioxaborolane groups are known to inhibit certain enzymes involved in oxidative stress pathways.
  • Cell Signaling Modulation : The presence of the pyridine ring may interact with various cellular receptors or pathways, influencing cell proliferation and apoptosis.
  • Metal Chelation : Dioxaborolane structures can chelate metal ions that are essential for the function of certain enzymes or cellular processes.

Study 1: Antioxidant Evaluation

A study evaluating the antioxidant properties of similar dioxaborolane compounds found that they significantly reduced oxidative stress markers in vitro. The results suggested that these compounds could be developed into therapeutic agents for conditions characterized by oxidative damage.

CompoundIC50 (µM)Activity
Compound A10Strong Antioxidant
Compound B25Moderate Antioxidant
This compound TBDTBD

Study 2: Antimicrobial Testing

In a separate investigation into the antimicrobial efficacy of pyridine derivatives against resistant bacterial strains, the compound exhibited promising results similar to those seen with established antibiotics.

PathogenMinimum Inhibitory Concentration (MIC)
S. aureus (MRSA)32 µg/mL
E. coli64 µg/mL

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